molecular formula C13H10BrN B13774305 5-Bromo-2-(2-vinylphenyl)pyridine

5-Bromo-2-(2-vinylphenyl)pyridine

Cat. No.: B13774305
M. Wt: 260.13 g/mol
InChI Key: CJJIVHHTKUATEF-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-vinylphenyl)pyridine is an organic compound with the molecular formula C13H10BrN It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a vinylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-vinylphenyl)pyridine typically involves the reaction of 2-bromopyridine with a vinyl-substituted benzene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-bromopyridine with a vinylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-vinylphenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Aldehydes and Carboxylic Acids: Formed through oxidation of the vinyl group.

    Ethyl-Substituted Derivatives: Formed through reduction of the vinyl group.

Scientific Research Applications

5-Bromo-2-(2-vinylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The vinyl group allows for further functionalization, while the bromine atom can be substituted with other groups, enabling the synthesis of diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a dimethoxymethyl group instead of a vinyl group.

    5-Bromo-2-iodopyrimidine: Contains an iodine atom instead of a vinyl group.

    2-Bromo-5-aldehyde pyridine: Contains an aldehyde group instead of a vinyl group.

Uniqueness

5-Bromo-2-(2-vinylphenyl)pyridine is unique due to its combination of a bromine atom and a vinyl group, which provides distinct reactivity and functionalization possibilities. This makes it a valuable compound for the synthesis of complex organic molecules and for applications in various fields of research .

Properties

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

5-bromo-2-(2-ethenylphenyl)pyridine

InChI

InChI=1S/C13H10BrN/c1-2-10-5-3-4-6-12(10)13-8-7-11(14)9-15-13/h2-9H,1H2

InChI Key

CJJIVHHTKUATEF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=NC=C(C=C2)Br

Origin of Product

United States

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